N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Description
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethylfuran carbonyl group and a propane sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-11-22(19,20)16-12-5-8-17(9-6-12)15(18)13-7-10-21-14(13)4-2/h7,10,12,16H,3-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIXBGYHWUAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=C(OC=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethylfuran carbonyl group through a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the propane chain to introduce the sulfonamide group. Reaction conditions often include the use of catalysts such as aluminum chloride for the acylation and sulfonation reactions, with temperatures maintained between 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of green solvents and environmentally friendly catalysts is also being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,2’-Bipyridyl
Uniqueness
Compared to similar compounds, N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
